molecular formula C16H13N3O B8665359 4-(3-(Pyridin-4-yl)pyridin-2-yloxy)benzenamine

4-(3-(Pyridin-4-yl)pyridin-2-yloxy)benzenamine

Cat. No.: B8665359
M. Wt: 263.29 g/mol
InChI Key: ZSGFDALOHKTHLD-UHFFFAOYSA-N
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Description

4-(3-(Pyridin-4-yl)pyridin-2-yloxy)benzenamine is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

4-(3-pyridin-4-ylpyridin-2-yl)oxyaniline

InChI

InChI=1S/C16H13N3O/c17-13-3-5-14(6-4-13)20-16-15(2-1-9-19-16)12-7-10-18-11-8-12/h1-11H,17H2

InChI Key

ZSGFDALOHKTHLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 mL round-bottomed flask was added 2-chloro-3-(pyridin-4-yl)pyridine (0.75031 g, 3.9 mmol), 4-aminophenol (0.4302 g, 3.9 mmol), cesium carbonate (0.38 ml, 4.7 mmol) in DMSO at 80° C. Upon completion, the reaction was allowed to cool to room temperature. The reaction mixture was diluted with water (10 ml) and extracted with DCM (3 15 mL). The organic extract was washed with water (1 10 mL), brine (1 10 mL), dried with magnesium sulfate, filtered and concentrated. The residue was taken up in DCM and was loaded onto a SCX cartridge. The impurities were filtered off with DCM and MeOH. 4-(3,4′-Bipyridin-2-yloxy)aniline was filtered from cartridge using 2.0M ammonia in MeOH (MS 264.0).
Quantity
0.75031 g
Type
reactant
Reaction Step One
Quantity
0.4302 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 50 mL round-bottomed flask was added 2-fluoro-3-(pyridin-4-yl)pyridine (1.0080 g, 5.787 mmol), 4-aminophenol (0.7102 g, 5.793 mmol), and cesium carbonate (2.387 g, 6.945 mmol) in dimethyl sulfoxide at 90° C. The reaction was monitored by LCMS to completion. The reaction mixture was diluted with water (10 mL) and extracted with DCM (3×10 mL). The organic extract was washed with water (3×10 mL), satd sodium chloride solution (3×10 mL), dried with magnesium sulfate, filtered, and concentrated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage™ pre-packed silica gel column (40M), eluting with a gradient of 1% to 5% methanol in DCM, to provide 4-(3-(pyridin-4-yl)pyridin-2-yloxy)benzenamine.
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
0.7102 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.387 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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